molecular formula C12H13ClN2O B183613 Ethanone, 1-(4-chlorophenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)- CAS No. 107165-83-3

Ethanone, 1-(4-chlorophenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)-

Cat. No.: B183613
CAS No.: 107165-83-3
M. Wt: 236.7 g/mol
InChI Key: LZYCYKXUSHBKTK-UHFFFAOYSA-N
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Description

Ethanone, 1-(4-chlorophenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)- is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a 4-chlorophenyl group and a tetrahydro-2(1H)-pyrimidinylidene moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(4-chlorophenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)- typically involves the condensation of 4-chloroacetophenone with a suitable pyrimidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Common solvents used in this synthesis include ethanol, methanol, or dichloromethane, depending on the specific reaction conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: Ethanone, 1-(4-chlorophenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethanone, 1-(4-chlorophenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethanone, 1-(4-chlorophenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or alteration of signal transduction pathways.

Comparison with Similar Compounds

  • Ethanone, 1-(4-bromophenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)-
  • Ethanone, 1-(4-fluorophenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)-
  • Ethanone, 1-(4-methylphenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)-

Comparison: Compared to its analogs, Ethanone, 1-(4-chlorophenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)- is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine substituent can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the electronic effects of the chlorine atom can alter the compound’s chemical reactivity, making it distinct from its bromine, fluorine, or methyl-substituted counterparts.

This detailed overview provides a comprehensive understanding of Ethanone, 1-(4-chlorophenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(1,3-diazinan-2-ylidene)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c13-10-4-2-9(3-5-10)11(16)8-12-14-6-1-7-15-12/h2-5,8,14-15H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYCYKXUSHBKTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=CC(=O)C2=CC=C(C=C2)Cl)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70326921
Record name Ethanone, 1-(4-chlorophenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107165-83-3
Record name Ethanone, 1-(4-chlorophenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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